2-iodo-N-(3-methoxyphenyl)acetamide
Overview
Description
2-iodo-N-(3-methoxyphenyl)acetamide: is a bioactive chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of an iodine atom at the 2-position of the acetanisidide structure, which significantly influences its reactivity and biological activity .
Preparation Methods
The synthesis of 2-iodo-N-(3-methoxyphenyl)acetamide typically involves the iodination of m-acetanisidide. This can be achieved through various synthetic routes, including the use of iodine and oxidizing agents under controlled conditions. Industrial production methods may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-iodo-N-(3-methoxyphenyl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-iodo-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and coupling reactions.
Biology: The compound’s bioactive properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-iodo-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity and biological activity. The compound can bind to proteins and enzymes, affecting their function and activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-iodo-N-(3-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
Phenacetin: Known for its analgesic and antipyretic properties.
p-Acetanisidide: Another acetanisidide derivative with different substituents.
4′-Butoxyacetanilide: A compound with a butoxy group at the 4′-position.
4′-(3-Chloropropoxy)acetanilide: A compound with a chloropropoxy group at the 4′-position.
The uniqueness of this compound lies in the presence of the iodine atom, which significantly influences its chemical and biological properties, making it distinct from other acetanisidide derivatives .
Properties
IUPAC Name |
2-iodo-N-(3-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIDLNFAIBNVOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170130 | |
Record name | m-Acetanisidide, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17641-09-7 | |
Record name | 2-Iodo-N-(3-methoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17641-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Acetanisidide, 2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017641097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Acetanisidide, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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